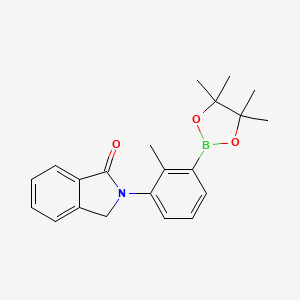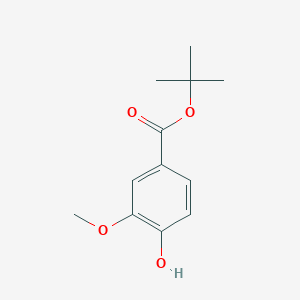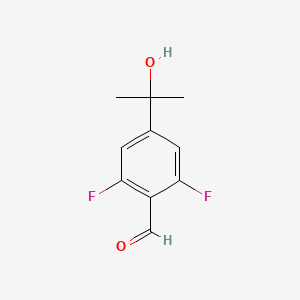![molecular formula C32H26N8O6S2 B8425582 Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate](/img/structure/B8425582.png)
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate is a complex organic compound that features a benzothiazole moiety, a sulfonyl group, and a piperazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole-2-sulfonyl chloride, which can be synthesized from benzothiazole through sulfonation and chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit tyrosine kinases or topoisomerases, leading to the disruption of cellular processes and induction of apoptosis . The benzothiazole moiety plays a crucial role in binding to the target proteins, while the adenine derivative enhances the compound’s specificity and potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole-2-sulfonamide: Shares the benzothiazole and sulfonyl groups but lacks the piperazinone and adenine moieties.
Benzoxazole-2-thiols: Similar in structure but contains an oxazole ring instead of a thiazole ring.
Benzimidazoline-2-thiones: Contains an imidazole ring and a thione group, differing in the heterocyclic structure.
Uniqueness
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate is unique due to its combination of a benzothiazole moiety, a sulfonyl group, a piperazinone ring, and an adenine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C32H26N8O6S2 |
|---|---|
Poids moléculaire |
682.7 g/mol |
Nom IUPAC |
benzhydryl N-[9-[2-[4-(1,3-benzothiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl]-2-oxoethyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C32H26N8O6S2/c41-25(38-15-16-40(26(42)18-38)48(44,45)32-36-23-13-7-8-14-24(23)47-32)17-39-20-35-27-29(33-19-34-30(27)39)37-31(43)46-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19-20,28H,15-18H2,(H,33,34,37,43) |
Clé InChI |
RIDFVDDMFUZNJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1C(=O)CN2C=NC3=C(N=CN=C32)NC(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=NC7=CC=CC=C7S6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[Methyl(propan-2-yl)amino]but-2-enoic acid](/img/structure/B8425503.png)
![[3-(4-Chlorophenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8425508.png)

![2-[1-[(2-Methoxy-3-pyridyl)methyl]-2-piperidyl]acetic acid](/img/structure/B8425521.png)
![2,6-dichloro-N-[4-(4,6-dimethylpyrimidin-2-yl-sulfamoyl)-phenyl]-benzamide](/img/structure/B8425529.png)





![(3-Acetyl-pyrrolo[3,2-b]pyridin-1-yl)-acetic acid](/img/structure/B8425596.png)



